molecular formula C18H19N3O2S B2844797 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 1903167-20-3

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2844797
CAS RN: 1903167-20-3
M. Wt: 341.43
InChI Key: WDLPXGIXZVWLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 receptor antagonist, showing high affinity and efficacy in pre-clinical tests for conditions related to emesis and depression, highlights the importance of this chemical class in developing treatments for these conditions (Harrison et al., 2001).

Chemical Library Generation

The use of related compounds as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds points to the versatility of these chemicals in medicinal chemistry and drug discovery processes (Roman, 2013).

Anticonvulsant Activity

Synthesized hybrid compounds derived from certain propanamides and butanamides, incorporating well-known antiepileptic drug (AED) fragments, showed broad-spectrum anticonvulsant activity in preclinical seizure models. This suggests the potential of these compounds for further development into new AEDs (Kamiński et al., 2015).

Antibacterial and Herbicidal Applications

Research into the antibacterial activity and mechanism of action of 1,3,4-oxadiazole thioether derivatives and the herbicidal activity of certain propanamide derivatives shows the agricultural and antimicrobial potential of this chemical class (Song et al., 2017); (Liu et al., 2008).

HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives have been identified as specific inhibitors of HIV-1 reverse transcriptase, demonstrating antiviral activity in cell culture without significantly affecting other retroviral or cellular polymerases. This specificity makes them promising candidates for HIV-1 treatment research (Goldman et al., 1991).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-16(13(2)23-21-12)5-6-18(22)20-10-14-8-15(11-19-9-14)17-4-3-7-24-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLPXGIXZVWLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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